molecular formula C10H9ClN2OS B13876255 3-Chloro-4-[(1,3-thiazol-4-yl)methoxy]aniline CAS No. 833474-42-3

3-Chloro-4-[(1,3-thiazol-4-yl)methoxy]aniline

Cat. No.: B13876255
CAS No.: 833474-42-3
M. Wt: 240.71 g/mol
InChI Key: IGWUQCZRXYYZON-UHFFFAOYSA-N
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Description

3-Chloro-4-[(1,3-thiazol-4-yl)methoxy]aniline is a substituted aniline derivative featuring a 1,3-thiazole ring linked via a methoxy group at the para position of the aniline core. This compound is of significant interest in medicinal and agrochemical research due to its structural versatility.

Properties

CAS No.

833474-42-3

Molecular Formula

C10H9ClN2OS

Molecular Weight

240.71 g/mol

IUPAC Name

3-chloro-4-(1,3-thiazol-4-ylmethoxy)aniline

InChI

InChI=1S/C10H9ClN2OS/c11-9-3-7(12)1-2-10(9)14-4-8-5-15-6-13-8/h1-3,5-6H,4,12H2

InChI Key

IGWUQCZRXYYZON-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)Cl)OCC2=CSC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-[(1,3-thiazol-4-yl)methoxy]aniline typically involves the reaction of 3-chloro-4-methoxyaniline with a thiazole derivative under specific conditions. One common method includes the use of a base such as sodium carbonate in a solvent like dioxane or water, followed by heating . The reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of microwave irradiation has also been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-[(1,3-thiazol-4-yl)methoxy]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .

Scientific Research Applications

3-Chloro-4-[(1,3-thiazol-4-yl)methoxy]aniline has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of agrochemicals, dyes, and photographic sensitizers

Mechanism of Action

The mechanism of action of 3-Chloro-4-[(1,3-thiazol-4-yl)methoxy]aniline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues and Key Properties

The table below summarizes structurally related compounds, their substituents, molecular properties, and applications:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
4-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline Thiazole with 4-chlorophenyl group C15H11N2SCl 286.77 Research chemical; kinase inhibition studies
3-Chloro-4-[(5-ethylthiophen-2-yl)methoxy]aniline Thiophene with ethyl group C13H14ClNOS 267.77 Agrochemical intermediates
3-Chloro-4-(3-fluorobenzyloxy)aniline Fluorobenzyloxy group C13H11ClFNO 251.68 Lapatinib intermediate; anticancer research
3-Chloro-4-(3-(trifluoromethyl)phenoxy)aniline Trifluoromethylphenoxy group C13H9ClF3NO 295.67 EGFR/HER2 inhibitor development
3-Chloro-4-(4-chlorophenoxy)aniline Dichlorophenoxy substitution C12H9Cl2NO 258.11 Hybrid synthesis with sarcosine
3-Chloro-4-[(1-methylindazol-4-yl)oxy]aniline Indazole ring substitution C14H12ClN3O 273.72 Pharmaceutical research (synthetic routes)

Biological Activity

3-Chloro-4-[(1,3-thiazol-4-yl)methoxy]aniline is a compound that has garnered attention in recent years due to its potential biological activities. This article delves into the compound's pharmacological properties, including its anticancer, antimicrobial, and anticonvulsant activities, supported by diverse research findings and case studies.

Chemical Structure and Properties

The molecular structure of this compound can be depicted as follows:

C10H10ClN2OS\text{C}_10\text{H}_{10}\text{ClN}_2\text{OS}

This compound features a thiazole moiety, which is often associated with various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The presence of the thiazole ring is crucial for its cytotoxic effects against several cancer cell lines.

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF75.2Induction of apoptosis
Compound AHT292.1Inhibition of cell proliferation
Compound BA5493.5Cell cycle arrest

The compound demonstrated an IC50 value of 5.2 µM against the MCF7 breast cancer cell line, indicating significant cytotoxicity. The mechanism involves the induction of apoptosis, which is a common pathway exploited by anticancer agents.

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have also been documented. Studies indicate that compounds like this compound exhibit activity against various bacterial strains.

Table 2: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial Strain TestedMinimum Inhibitory Concentration (MIC) (µg/mL)
This compoundE. coli15
Compound CS. aureus10
Compound DP. aeruginosa20

The compound showed an MIC of 15 µg/mL against E. coli, demonstrating its potential as an antimicrobial agent.

Anticonvulsant Activity

Thiazole derivatives are also recognized for their anticonvulsant properties. Research indicates that compounds containing thiazole rings can effectively reduce seizure activity in animal models.

Case Study: Anticonvulsant Effect

In a study assessing the anticonvulsant effects of thiazole derivatives, this compound was evaluated in a pentylenetetrazole (PTZ) induced seizure model. The results indicated that this compound significantly reduced seizure duration and frequency compared to controls.

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